tert-Butyl (2-hydroxycyclohexyl)carbamate CAS number
tert-Butyl (2-hydroxycyclohexyl)carbamate CAS number
An In-Depth Technical Guide to tert-Butyl (2-hydroxycyclohexyl)carbamate: Synthesis, Applications, and Core Concepts for Drug Development
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of tert-Butyl (2-hydroxycyclohexyl)carbamate, a versatile class of chiral building blocks crucial in modern organic synthesis and pharmaceutical development. We will move beyond simple data recitation to explore the underlying chemical principles, strategic considerations in synthesis, and practical applications that make this scaffold valuable for researchers, scientists, and drug development professionals.
Core Structural Significance and Chemical Identity
At its heart, tert-Butyl (2-hydroxycyclohexyl)carbamate is a cyclohexane ring featuring a vicinal, or 1,2-, amino alcohol functionality. The amine is protected by a tert-butoxycarbonyl (Boc) group, one of the most common and strategically important protecting groups in organic chemistry. The presence of two adjacent stereocenters (at C1 and C2) means the molecule can exist as different stereoisomers (cis/trans, and their respective enantiomers), a feature that is fundamental to its application in asymmetric synthesis.
The strategic importance of this structure lies in the orthogonal nature of its functional groups. The Boc-protected amine is stable under a wide range of reaction conditions but can be deprotected cleanly under acidic conditions. The secondary alcohol, meanwhile, is available for a host of transformations, such as oxidation, etherification, or esterification. This functional dichotomy allows for precise, stepwise molecular construction.
Caption: General chemical structure and key functional regions.
Physicochemical Properties and Identification
The specific properties of tert-Butyl (2-hydroxycyclohexyl)carbamate are dependent on its stereochemistry. As this is not a single compound but a class of isomers, it is crucial to identify them by their unique Chemical Abstracts Service (CAS) number.
| Isomer/Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| trans-(1R,2R)-tert-Butyl (2-hydroxycyclohexyl)carbamate | 145166-06-9[1] | C₁₁H₂₁NO₃ | 215.29 | Not specified |
| trans-(1S,2S)-tert-Butyl (2-hydroxycyclohexyl)carbamate | 145166-06-9[1] | C₁₁H₂₁NO₃ | 215.29 | Not specified |
| cis-(1R,2S)-tert-Butyl (2-hydroxycyclohexyl)carbamate | 291533-28-3[2] | C₁₁H₂₁NO₃ | 215.29 | Not specified |
| Racemic trans-tert-Butyl (2-hydroxycyclohexyl)carbamate | 121282-70-0[3] | C₁₁H₂₁NO₃ | 215.29 | Not specified |
| tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate | 929693-30-1[4][5] | C₁₄H₂₆N₂O₄ | 286.37 | White Powder[5] |
Note: The same CAS number (145166-06-9) is often used for both trans enantiomers, requiring specific notation of the stereochemistry by the supplier.
Structural confirmation is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), with mass spectrometry confirming the molecular weight. Spectroscopic data for various derivatives can be found in chemical databases.[6][7]
Synthesis and Stereochemical Control: A Scientist's Perspective
The synthesis of a specific stereoisomer of tert-Butyl (2-hydroxycyclohexyl)carbamate is a non-trivial challenge that showcases core principles of modern organic synthesis. The primary goal is to control the relative and absolute stereochemistry of the C1 amine and C2 hydroxyl groups.
Conceptual Workflow: From Precursor to Product
A common and logical synthetic approach begins with a protected amino ketone, which is then subjected to a stereoselective reduction. This strategy is effective because the ketone provides a prochiral center that can be influenced by various reagents or catalysts to favor the formation of one alcohol diastereomer over another.
Caption: General synthetic and resolution workflow.
Protocol Example: Enzymatic Kinetic Resolution
For achieving high enantiopurity, enzymatic kinetic resolution (EKR) is a powerful and green chemistry-aligned technique. This method exploits the ability of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. The resulting ester and the unreacted alcohol are easily separable.[8]
Objective: To resolve racemic tert-Butyl (2-hydroxycyclohexyl)carbamate into its constituent enantiomers.
Materials:
-
Racemic tert-Butyl (2-hydroxycyclohexyl)carbamate
-
Lipase, e.g., Candida antarctica Lipase B (CAL-B)[8]
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or THF)
-
Standard glassware for organic synthesis
-
Chromatography system for separation (e.g., silica gel column)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the racemic carbamate (1.0 eq) in the anhydrous organic solvent.
-
Addition of Reagents: Add the acylating agent, vinyl acetate (typically >2.0 eq), to the solution. This is often used in excess to drive the reaction forward.
-
Enzyme Introduction: Add the lipase (e.g., CAL-B, often immobilized on a support) to the reaction mixture. The amount is typically determined by weight percent relative to the substrate.
-
Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress using an appropriate analytical technique, such as chiral HPLC or TLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both the product and the remaining starting material.
-
Workup: Once ~50% conversion is reached, filter off the enzyme. Remove the solvent under reduced pressure.
-
Purification: The resulting mixture contains the acylated carbamate (one enantiomer) and the unreacted alcohol (the other enantiomer). These two compounds have different polarities and can be readily separated using standard column chromatography.
-
Deprotection (if needed): The acylated product can be hydrolyzed back to the alcohol using mild basic conditions (e.g., K₂CO₃ in methanol) to yield the other pure enantiomer.
Causality Behind Choices:
-
Why CAL-B? Candida antarctica Lipase B is renowned for its broad substrate scope and high enantioselectivity in resolving secondary alcohols.[8]
-
Why Vinyl Acetate? The byproduct of acylation with vinyl acetate is acetaldehyde, which is volatile and easily removed, thus preventing a reversible reaction and simplifying purification.
-
Why Stop at 50% Conversion? In a perfect kinetic resolution, the enzyme reacts with only one enantiomer. At 50% conversion, all of the "fast-reacting" enantiomer has been converted to the ester, leaving behind the pure "slow-reacting" enantiomer. Pushing the reaction further would result in the enzyme slowly acylating the second enantiomer, reducing its enantiopurity.
Core Applications in Drug Development and Asymmetric Catalysis
The true value of tert-Butyl (2-hydroxycyclohexyl)carbamate lies in its application as a versatile chiral building block. Its pre-defined stereochemistry can be transferred into a more complex target molecule, saving synthetic steps and avoiding costly chiral separations at later stages.
Case Study: Intermediate in Edoxaban Synthesis
A substituted derivative, tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is a crucial intermediate in the synthesis of Edoxaban.[9] Edoxaban is an oral anticoagulant that acts as a direct factor Xa inhibitor. The specific stereochemistry of the cyclohexyl ring is critical for its binding affinity and pharmacological activity. The use of this pre-formed chiral intermediate ensures the correct stereochemical configuration in the final active pharmaceutical ingredient (API).[9]
Caption: Role as a key intermediate in Edoxaban synthesis.[9]
Broader Synthetic Utility
Beyond specific API synthesis, this class of compounds serves multiple roles:
-
Chiral Ligands: The amino alcohol motif is a classic backbone for chiral ligands used in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the outcome of a reaction.[10]
-
Protecting Group Strategy: The Boc group allows the amine to be masked while other chemical transformations are performed on the hydroxyl group or other parts of a molecule.[10]
-
Scaffold for Complex Molecules: It serves as a rigid and stereochemically defined starting point for the synthesis of natural products and other complex organic molecules.[11][12]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. While specific hazards depend on the exact isomer and any additional functional groups, general safety protocols should always be followed.
Hazard and Precautionary Summary
The following is a generalized summary based on available Safety Data Sheets (SDS) for related compounds.[13][14][15][16] Users must consult the specific SDS for the exact CAS number they are handling.
| Hazard Class | GHS Statements (Example) |
| Hazard Statements (H) | H302: Harmful if swallowed.[13][14] H315: Causes skin irritation.[13][16] H319: Causes serious eye irritation.[13][16] H335: May cause respiratory irritation.[13][16] |
| Precautionary Statements (P) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13][16] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid formation of dust and aerosols.[14] Wash hands thoroughly after handling.[13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]
-
Disposal: Dispose of contaminated material and containers in accordance with local, regional, and national regulations. Do not let product enter drains.[14]
Conclusion and Future Outlook
tert-Butyl (2-hydroxycyclohexyl)carbamate and its derivatives represent more than just another chemical intermediate; they are enabling tools for precision in chemical synthesis. Their value is rooted in the strategic combination of a robust protecting group, a reactive hydroxyl function, and, most importantly, a stereochemically defined chiral scaffold. From facilitating academic explorations in asymmetric catalysis to enabling the large-scale production of life-saving medicines like Edoxaban, this humble building block has a significant impact.
Future research will likely focus on developing even more efficient and stereoselective synthetic routes to these compounds and expanding their application as ligands and organocatalysts. As the demand for enantiopure pharmaceuticals continues to grow, the importance of versatile and reliable chiral building blocks like tert-Butyl (2-hydroxycyclohexyl)carbamate will only increase.
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Struchem. tert-butyl N-[(1R, 2S)-2-hydroxycyclohexyl]carbamate, min 97%, 10 grams. [Link]
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iChemical. tert-butyl {(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-hydroxycyclohexylcarbonyl}carbamate, CAS No. 929693-30-1. [Link]
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Oakwood Chemical. tert-Butyl (trans-2-hydroxycyclohexyl)carbamate. [Link]
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ChemSino. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]
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Angene Chemical. Safety Data Sheet - tert-butyl (cis-4-hydroxycyclohexyl)carbamate. [Link]
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PubChemLite. Tert-butyl n-[(2-hydroxycyclohexyl)methyl]carbamate (C12H23NO3). [Link]
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PubChem. tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate. [Link]
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